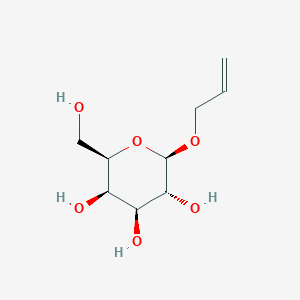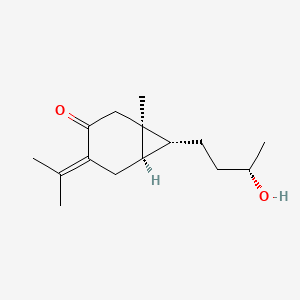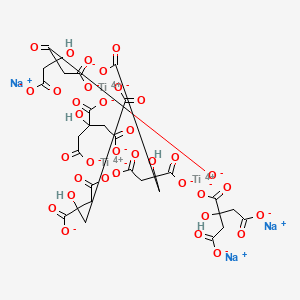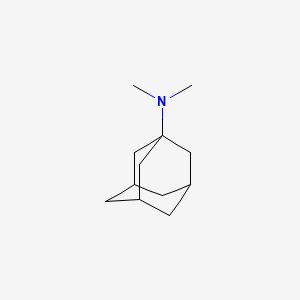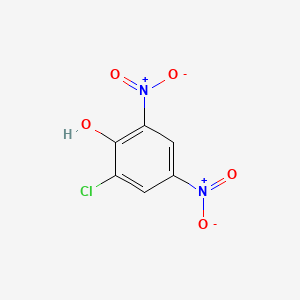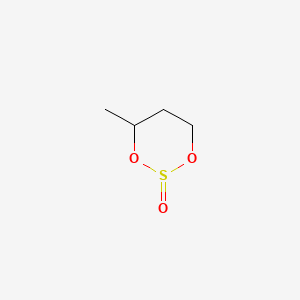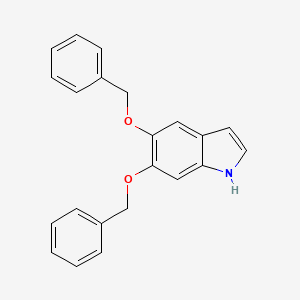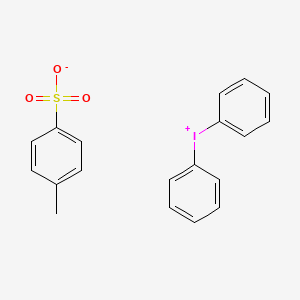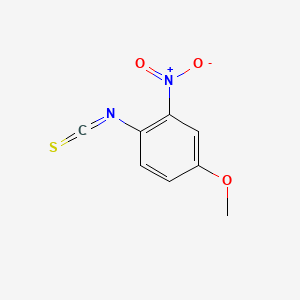
4-甲氧基-2-硝基苯异硫氰酸酯
描述
4-Methoxy-2-nitrophenyl isothiocyanate is an organic compound with the molecular formula C8H6N2O3S It is characterized by the presence of a methoxy group, a nitro group, and an isothiocyanate group attached to a benzene ring
科学研究应用
4-Methoxy-2-nitrophenyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in the labeling of proteins and peptides due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-nitrophenyl isothiocyanate typically involves the reaction of 4-methoxy-2-nitroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-2-nitrophenyl isothiocyanate may involve large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve a high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Methoxy-2-nitrophenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Substitution Reactions: Amines, in the presence of a base such as triethylamine, are commonly used.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution Reactions: Thiourea derivatives.
Reduction Reactions: 4-Methoxy-2-aminophenyl isothiocyanate.
Oxidation Reactions: 4-Carboxy-2-nitrophenyl isothiocyanate.
作用机制
The mechanism of action of 4-Methoxy-2-nitrophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins and peptides. This reactivity makes it useful for labeling and modifying biomolecules in biochemical research.
相似化合物的比较
- 4-Methyl-2-nitrophenyl isothiocyanate
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 4-Methoxy-2-nitrophenyl isocyanate
Comparison: 4-Methoxy-2-nitrophenyl isothiocyanate is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, which influences its reactivity and applications. Compared to 4-Methyl-2-nitrophenyl isothiocyanate, the methoxy group provides different electronic effects, making it more suitable for specific reactions and applications. The isothiocyanate group also distinguishes it from isocyanate compounds, which have different reactivity profiles.
属性
IUPAC Name |
1-isothiocyanato-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-6-2-3-7(9-5-14)8(4-6)10(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVARXELMRLSEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177748 | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-60-8 | |
| Record name | Benzene, 1-isothiocyanato-4-methoxy-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methoxy-2-nitrophenyl isothiocyanate enable the detection of glutathione? What are the advantages of this method?
A1: Glutathione itself lacks the necessary spectral properties for direct analysis using techniques like High-Performance Liquid Chromatography (HPLC). 4-Methoxy-2-nitrophenyl isothiocyanate acts as a derivatizing agent. It reacts with glutathione to form a stable derivative with distinct spectral characteristics. This derivative can then be detected and quantified using RP-HPLC with UV detection. [, ]
Q2: What is the reported sensitivity of the method using 4-Methoxy-2-nitrophenyl isothiocyanate for glutathione determination?
A2: The research indicates a sensitivity of 0.01%, or 3.1 x 10-7 mol, for the detection of glutathione using this derivatization method coupled with RP-HPLC. [, ] This highlights the method's ability to detect glutathione at low concentrations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


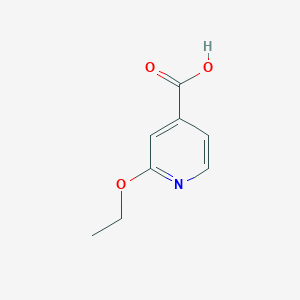
![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)
